(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane
Description
Properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJGPUXMIFOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese-Dust-Promoted Coupling
A scalable route involves reacting 5-bromo-2,4-dimethylbenzenesulfonyl chloride with methyl iodide in the presence of Mn dust. This method, adapted from Mn-mediated protocols, proceeds via a radical mechanism.
Procedure :
-
Combine 5-bromo-2,4-dimethylbenzenesulfonyl chloride (1.0 equiv), methyl iodide (3.0 equiv), and Mn dust (5.0 equiv) in anhydrous DMF.
-
Heat at 80°C under N₂ for 24 hours.
-
Purify the crude sulfone intermediate by silica gel chromatography (petroleum ether/EtOAc 20:1).
-
Reduce the sulfone to sulfide using sodium dithionite (2.0 equiv) in H₂O/EtOH (1:1) at 60°C for 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (sulfone) | 78% |
| Yield (sulfide) | 85% |
| Reaction Time | 24 h (coupling), 2 h (reduction) |
This method avoids precious-metal catalysts but requires stoichiometric Mn. The reduction step is critical for converting the sulfone to the target sulfide.
Nucleophilic Aromatic Substitution (SNAr)
Activation via Nitro Groups
Although the target lacks a nitro group, SNAr strategies from patents provide insights. A nitro-containing precursor, 5-bromo-2,4-dimethyl-1-nitrobenzene, can undergo thioarylation with methylthiolate, followed by nitro reduction:
Procedure :
-
React 5-bromo-2,4-dimethyl-1-nitrobenzene with NaSMe (1.2 equiv) in DMF at 25°C for 12 h.
-
Reduce the nitro group using Fe/AcOH (2.0 equiv Fe, 5:1 AcOH/MeOH) at 25°C.
Challenges :
-
Nitro group removal is redundant for the target, making this route less efficient.
-
Methylthiolate nucleophilicity is hindered by electron-donating methyl groups on the aryl ring.
Metal-Free C–H Thioarylation Using Sulfoxides
Trifluoroacetic Anhydride (TFAA)-Activated Coupling
A metal-free approach from RSC studies utilizes TFAA to activate methyl sulfoxide for coupling with 5-bromo-2,4-dimethylbenzene:
Procedure :
-
Activate methyl sulfoxide (1.1 equiv) with TFAA (1.1 equiv) in CH₂Cl₂ at −30°C.
-
Add 5-bromo-2,4-dimethylbenzene (1.0 equiv) and DBU (2.1 equiv).
-
Stir at 25°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Reaction Scale | 0.2 mmol |
| Temperature | −30°C → 25°C |
This method avoids metals but requires careful control of low temperatures during activation.
Ullmann-Type Copper-Catalyzed Coupling
CuI/1,10-Phenanthroline System
A modified Ullmann reaction couples 5-bromo-2,4-dimethyliodobenzene with methanethiol:
Procedure :
-
Mix 5-bromo-2,4-dimethyliodobenzene (1.0 equiv), methanethiol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.
-
Heat at 110°C for 16 hours.
Optimization Insights :
-
Electron-deficient aryl iodides enhance reactivity.
-
DMSO improves Cu solubility but may oxidize thiols; adding antioxidants (e.g., BHT) suppresses disulfide formation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution (SN2) under controlled conditions, enabling the introduction of various functional groups.
Table 1: Substitution Reactions
Key Mechanistic Notes :
-
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electron-deficient brominated carbon.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Oxidation Reactions
The methylthio group (-SMe) is susceptible to oxidation, forming sulfoxides and sulfones depending on reaction conditions.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 4 h | (5-Bromo-2,4-dimethylphenyl)(methyl)sulfoxide | 85% | |
| m-CPBA | CH₂Cl₂, 0°C to RT, 2 h | (5-Bromo-2,4-dimethylphenyl)(methyl)sulfone | 92% |
Key Mechanistic Notes :
-
Oxidation with H₂O₂ follows a two-electron transfer pathway, producing sulfoxide intermediates.
-
Stronger oxidants like m-CPBA fully oxidize the sulfide to sulfone via electrophilic oxygen transfer .
Cross-Coupling Reactions
The bromine atom facilitates transition metal-catalyzed cross-couplings, enabling C–C and C–heteroatom bond formation.
Table 3: Cross-Coupling Reactions
Key Mechanistic Notes :
-
Suzuki-Miyaura coupling employs arylboronic acids to replace bromine via Pd(0)-catalyzed transmetallation .
-
Buchwald-Hartwig amination introduces amine groups using palladium catalysts and strong bases .
Functionalization via Radical Pathways
Under radical initiators, the C–S bond undergoes homolytic cleavage, enabling alkylation or arylation.
Table 4: Radical-Mediated Reactions
| Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN | Benzene, 80°C, 12 h | Alkylated sulfanes | 47% | |
| DTBP | Toluene, 120°C, 6 h | Arylthioethers | 61% |
Key Mechanistic Notes :
Scientific Research Applications
Organic Synthesis
(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane serves as a versatile intermediate in the synthesis of complex organic molecules. The bromine atom allows for nucleophilic substitution reactions, while the methyl sulfide group can participate in various reactions including oxidation and alkylation. These properties make it valuable for producing other chemical compounds used in pharmaceuticals and materials science.
Synthetic Routes
The synthesis of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane can be achieved through several methods:
- Nucleophilic Substitution : Utilizing the bromine atom for substitution reactions with nucleophiles.
- Oxidation Reactions : The methyl sulfide group can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties. Compounds containing sulfide functionalities often exhibit interesting biological activities, including:
- Antimicrobial Activity : The presence of the bromine atom suggests potential antimicrobial or antifungal properties, which are common in halogenated compounds.
- Biochemical Probes : Investigated as biochemical probes to study enzyme interactions and metabolic pathways .
Case Studies
Research indicates that compounds similar to (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane may interact significantly with cytochrome P450 enzymes, crucial for drug metabolism. Preliminary studies suggest that such interactions could lead to the development of new drugs targeting specific biological pathways.
Biological Research
In biological research, (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is utilized to study various biochemical processes:
- Enzyme Substrates : It may act as a substrate for various enzymes, enabling researchers to explore its role in metabolic pathways.
- Interaction Studies : Initial studies suggest significant interactions with biological membranes and proteins, indicating its potential as a tool compound for further investigations .
Material Science
The compound is also being investigated for its use in developing novel materials with unique properties. Its chemical structure allows it to participate in polymerization processes or serve as a building block for more complex materials.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential therapeutic properties; biochemical probes |
| Biological Research | Substrate for enzymes; interaction studies with biomolecules |
| Material Science | Development of novel materials with unique properties |
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the methylsulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aromatic Sulfanes
(3-Chloro-4-methylphenyl)(methyl)sulfane
- Structure : Chlorine at the 3-position, methyl at 4-position, and methylsulfane group.
- Molecular Formula : C₈H₉ClS (MW: 172.68 g/mol).
- Key Differences : Chlorine’s smaller atomic radius and higher electronegativity compared to bromine reduce steric hindrance and alter electron-withdrawing effects. This may enhance metabolic stability but reduce lipophilicity compared to the brominated analog .
(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane
- Structure : Fluorine at 3-position, methyl groups at 2- and 4-positions.
- Molecular Formula : C₉H₁₁FS (MW: 170.25 g/mol).
- However, fluorine’s smaller size may diminish steric effects critical for receptor binding .
(2,5-Dibromo-3-fluorophenyl)(methyl)sulfane
- Structure : Two bromines (2- and 5-positions), fluorine (3-position), and methylsulfane.
- Molecular Formula : C₇H₅Br₂FS (MW: 315.99 g/mol).
- Key Differences : Additional bromine enhances lipophilicity and may slow metabolic degradation. The fluorine substituent introduces electronic effects that could modulate reactivity in redox processes .
Functional Group Variations
Ethyl(methyl)sulfane Derivatives
- Example : Ethyl(methyl)sulfane-substituted cathepsin B inhibitors.
- Key Differences : Replacing aromatic bromine with alkyl chains (e.g., ethyl) improves selectivity for enzymatic inhibition by reducing steric clashes in hydrophobic binding pockets. This modification highlights the importance of substituent flexibility in drug design .
Phenoxy-Substituted Sulfanes
- Example: (5-Bromo-2-fluoro-3-phenoxyphenyl)(methyl)sulfane.
- Structure: Phenoxy group at 3-position, bromine at 5-position, fluorine at 2-position.
- Molecular Formula : C₁₃H₁₀BrFOS (MW: 313.19 g/mol).
- However, increased molecular weight may reduce bioavailability .
Antioxidant and Signaling Properties
Sulfane sulfur compounds, including (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane , are implicated in redox regulation and H₂S storage. The bromine substituent may stabilize the sulfane sulfur moiety, delaying H₂S release and extending antioxidant effects compared to simpler sulfanes like dialkyl trisulfides . In contrast, chloro and fluoro analogs exhibit faster sulfur transfer kinetics due to reduced steric bulk .
Medicinal Chemistry
- Cathepsin B Inhibition : Ethyl(methyl)sulfane derivatives demonstrate enhanced inhibitory activity over aromatic sulfanes, emphasizing the trade-off between aromaticity and functional group flexibility .
- Anticancer Potential: Sulfane sulfur compounds from garlic (e.g., trisulfanes) show antiproliferative effects, suggesting that brominated analogs like (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could be optimized for tumor-selective cytotoxicity .
Industrial and Environmental Relevance
In contrast to volatile sulfanes responsible for wine off-odors (e.g., H₂S), brominated aromatic sulfanes are less volatile and may serve as stable precursors in synthetic chemistry or materials science .
Biological Activity
(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane, with the molecular formula C11H13BrS, is a compound characterized by a brominated aromatic system and a methyl sulfide functional group. Its biological activity is of significant interest due to the potential implications in medicinal chemistry and organic synthesis.
The compound's boiling point is approximately 260.3°C, with a density of around 1.39 g/cm³, suggesting it exists as a liquid at room temperature. The reactivity of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane can be attributed to its functional groups, particularly the bromine atom, which is known to undergo nucleophilic substitution reactions. The methyl sulfide group can participate in various reactions including oxidation and alkylation.
Synthesis Methods
Several synthetic routes can be employed to produce this compound, typically involving bromination and sulfanylation reactions on suitable precursors. The versatility of the compound as an intermediate in organic synthesis is notable due to its functional groups that allow for various chemical transformations.
Biological Activity
While specific biological activity data for (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the bromine atom suggests potential antimicrobial or antifungal properties, which are common in halogenated compounds. Additionally, sulfides are known to act as substrates for various enzymes and may possess applications in medicinal chemistry as precursors for bioactive molecules.
Potential Biological Applications
- Antimicrobial Activity : Halogenated compounds often display significant antimicrobial properties. Preliminary studies suggest that (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could have similar effects.
- Enzyme Interactions : Compounds with sulfide functionalities may interact with cytochrome P450 enzymes, crucial for drug metabolism.
- Cytotoxicity : While direct studies on cytotoxicity are lacking for this specific compound, related compounds have shown moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
Comparative Analysis with Similar Compounds
To understand the potential biological implications of (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane, it is useful to compare it with structurally similar compounds known for their biological activities. The following table summarizes some relevant compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(4-Bromophenyl)-5-phenylthiophene | C15H12BrS | 0.88 |
| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C16H14BrF | 0.72 |
| 1-Bromo-4-(propan-2-ylsulfanyl)benzene | C10H13BrS | 0.72 |
| 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | C15H12BrF | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of bromine and sulfur often correlates with unique reactivity patterns and biological activities that distinguish them from other organic molecules.
Case Studies and Research Findings
Research into related compounds has highlighted several biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant antitumor activity across various studies, indicating that similar structures may also exhibit such properties .
- Antibacterial Properties : Numerous studies have documented the antibacterial effects of compounds with similar functional groups, suggesting that (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane could also possess such capabilities .
- Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane?
Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the methylsulfanyl group and bromo-substituted aromatic protons. Compare chemical shifts with analogous aryl sulfides (e.g., δ ~2.5 ppm for methylsulfanyl protons in aromatic systems).
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying molecular formula (CHBrS).
- X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for structurally related brominated benzofuran derivatives .
Table 1: Expected spectroscopic data for analogous aryl sulfides
| Technique | Key Peaks/Parameters | Reference Compound |
|---|---|---|
| H NMR | δ 2.45 (s, 3H, SCH) | 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran |
| X-ray | C-S bond length: ~1.80 Å |
Advanced: How should researchers design experiments to evaluate environmental persistence and transformation pathways of this compound?
Answer:
Adopt a tiered approach combining laboratory and field studies:
- Laboratory:
- Hydrolysis Studies: Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC-MS and identify intermediates (e.g., sulfoxide/sulfone derivatives).
- Photolysis: Use UV irradiation (λ = 254–365 nm) to assess sunlight-driven degradation.
- Field:
- Soil/Water Partitioning: Measure log (octanol-water) and (soil adsorption) to model mobility.
- Microcosm Studies: Simulate microbial degradation in sediment-water systems.
Reference the methodology from long-term environmental projects like INCHEMBIOL, which emphasizes abiotic/biotic transformations and risk assessment .
Basic: What synthetic strategies are effective for preparing (5-Bromo-2,4-dimethylphenyl)(methyl)sulfane?
Answer:
Key routes include:
- Thioetherification: React 5-bromo-2,4-dimethylphenol with methyl disulfide (CHSSCH) under acidic conditions.
- Nucleophilic Substitution: Use NaSCH with a pre-functionalized bromoarene (e.g., 1-bromo-2,4-dimethyl-5-iodobenzene).
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol.
Note: Optimize reaction stoichiometry and temperature to minimize byproducts like sulfoxides.
Advanced: How can conflicting data on the compound’s reactivity under varying pH be resolved?
Answer:
Address contradictions through:
- Controlled Replicates: Conduct experiments in triplicate under inert atmospheres to exclude oxygen interference.
- Theoretical Modeling: Use density functional theory (DFT) to predict protonation states and reactive sites. Link findings to a conceptual framework (e.g., hard/soft acid-base theory) .
- Advanced Analytics: Employ in-situ FTIR or Raman spectroscopy to track real-time structural changes during pH titration.
Table 2: Example pH-dependent reactivity outcomes
| pH | Observed Reactivity | Proposed Mechanism |
|---|---|---|
| <4 | Sulfur oxidation | Acid-catalyzed hydrolysis |
| 7–9 | Stability | Resonance stabilization |
Advanced: What methodological frameworks are suitable for studying interactions with biological macromolecules?
Answer:
Integrate biophysical and computational approaches:
- Surface Plasmon Resonance (SPR): Quantify binding affinity to proteins (e.g., cytochrome P450 enzymes).
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
- Molecular Docking: Use AutoDock Vina to predict binding modes, referencing crystallographic data from related sulfanyl compounds .
Key Consideration: Validate in silico predictions with mutagenesis studies on target proteins.
Basic: What physicochemical properties are critical for solubility and formulation studies?
Answer:
Prioritize:
- log (Octanol-Water): Predict membrane permeability (estimated log ~3.2 for aryl sulfides).
- Aqueous Solubility: Determine via shake-flask method at 25°C.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting points (~120–140°C for similar brominated sulfides).
Table 3: Predicted physicochemical properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 229.15 g/mol | HRMS |
| log | 3.2 (estimated) | Computational modeling |
Advanced: How can researchers reconcile discrepancies in reported crystal structure data for halogenated sulfides?
Answer:
- High-Resolution Crystallography: Re-determine structures at low temperature (100 K) to reduce thermal motion artifacts.
- Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., Br···S contacts) across studies .
- Database Cross-Validation: Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
